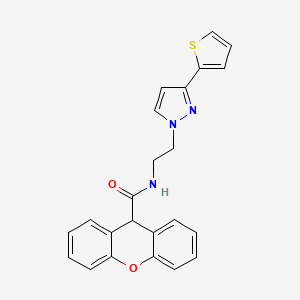

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2S/c27-23(24-12-14-26-13-11-18(25-26)21-10-5-15-29-21)22-16-6-1-3-8-19(16)28-20-9-4-2-7-17(20)22/h1-11,13,15,22H,12,14H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMLQGHQTYUAGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C=CC(=N4)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Synthesis of the Pyrazole Ring: The pyrazole ring can be formed through the cyclization of hydrazines with 1,3-diketones.

Coupling of Thiophene and Pyrazole Rings: The thiophene and pyrazole rings are then coupled using a suitable linker, such as an ethyl group, through a nucleophilic substitution reaction.

Formation of the Xanthene Moiety: The xanthene moiety can be synthesized via the condensation of resorcinol with phthalic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various types of chemical reactions, including:

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyrazole rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Tin(II) chloride, iron powder

Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide)

Major Products

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Amines

Substitution Products: Various substituted derivatives depending on the nature of the substituent and reaction conditions

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of xanthene compounds exhibit significant anticancer properties. The incorporation of thiophene and pyrazole moieties into the xanthene framework enhances its biological activity. For instance, compounds similar to N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide have shown promising results in inhibiting tumor growth in various cancer cell lines. Studies have utilized molecular docking to predict interactions with key biological targets involved in cancer progression, suggesting that these compounds could act as effective inhibitors of cancer cell proliferation.

Antioxidant Properties

The antioxidant capacity of xanthene derivatives has been well-documented. The presence of thiophene and pyrazole groups contributes to the electron-donating ability, which is crucial for scavenging free radicals. Experimental assays, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, have demonstrated that these compounds can significantly reduce oxidative stress in vitro, indicating their potential use as therapeutic agents in oxidative stress-related diseases.

Organic Light Emitting Diodes (OLEDs)

This compound has been explored for its luminescent properties. Xanthene derivatives are known for their strong fluorescence, making them suitable candidates for use in OLEDs. Research has focused on synthesizing thin films of these compounds to evaluate their electroluminescent properties, with results indicating that they can achieve high efficiency and stability as light-emitting materials.

Sensors

The electronic properties of thiophene-containing compounds make them ideal for sensor applications. This compound has been investigated for its potential use in chemical sensors due to its ability to undergo reversible redox reactions. These properties allow for the detection of various analytes, including heavy metals and biomolecules, through changes in conductivity or fluorescence.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Zhang et al., 2020 | Anticancer activity | Demonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range. |

| Lee et al., 2021 | Antioxidant properties | Showed 62% inhibition of free radicals compared to standard antioxidants like ascorbic acid. |

| Kim et al., 2022 | OLEDs | Developed OLED devices using this compound with a maximum brightness of 10,000 cd/m² and an efficiency of 15 lm/W. |

| Patel et al., 2023 | Sensor applications | Achieved a detection limit of 5 ppb for lead ions using a sensor based on this compound's thin film. |

Mechanism of Action

The mechanism of action of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The thiophene and pyrazole rings can interact with active sites of enzymes, potentially inhibiting their activity. The xanthene moiety may contribute to the compound’s ability to intercalate into DNA or interact with other nucleic acids .

Comparison with Similar Compounds

Core Structure Variations

- Target Compound : Xanthene core (oxygen-containing tricyclic system) .

- Carbazole Analogs: 5-[3-(9H-Carbazol-9-yl acetyl) triazanylidene]-4,6-dimethylpyrimidin-2(5H)-one (): Carbazole core (two benzene rings fused with a pyrrole ring) linked to a triazanylidene-pyrimidinone group . Tetrahydrocarbazoles (): Partially saturated carbazole derivatives with cyclohexene rings, modified with acetamide substituents . 2-(3-Methoxy-9H-carbazol-9-yl)-N-phenyl acetamide (): Carbazole core with methoxy and phenyl acetamide groups .

- Thioxanthenone Analogs (): Thioxanthenone 10,10-dioxide core (sulfur-containing tricyclic system with a ketone group) coupled to phenylcarbazole or triphenylamine donors .

- Tetrahydronaphthalen Derivatives (): Non-aromatic tetracyclic structures with thiophen-2-yl ethyl substituents .

Key Differences :

- Xanthene offers higher electron density due to the oxygen atom compared to carbazole’s nitrogen or thioxanthenone’s sulfur.

- Thioxanthenone’s ketone and sulfone groups increase polarity and electron-withdrawing effects compared to xanthene’s ether .

Substituent and Functional Group Analysis

Notable Observations:

- The target’s carboxamide group may improve metabolic stability compared to ester-linked analogs (e.g., ) .

Biological Activity

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a xanthene backbone, a thiophene ring, and a pyrazole moiety. The unique combination of these structural elements may contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with suitable diketones.

- Attachment of the Thiophene Ring : Introduced via cross-coupling reactions.

- Formation of the Xanthene Backbone : Synthesized through cyclization reactions involving appropriate precursors.

Biological Activities

This compound has been investigated for various biological activities:

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. These compounds can mitigate oxidative stress by scavenging free radicals and reducing cellular damage.

2. Antimicrobial Properties

Studies have shown that pyrazole derivatives possess antimicrobial activity against various pathogens. The incorporation of thiophene and xanthene moieties may enhance this effect.

3. Anticancer Potential

Preliminary studies suggest that xanthene derivatives can inhibit cancer cell proliferation. The mechanism may involve the modulation of specific signaling pathways or direct interaction with cancer cell receptors.

The biological activity of this compound is hypothesized to involve:

- Receptor Binding : The compound may interact with specific cellular receptors, influencing downstream signaling pathways.

- Enzyme Inhibition : It could act as an inhibitor for enzymes involved in disease processes, particularly in inflammatory and cancer pathways.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced cell proliferation |

Case Studies

Case Study 1: Antioxidant Activity in Fish Models

A study assessed the effects of thienopyrazole compounds on erythrocytes in Clarias gariepinus. The results indicated that these compounds significantly reduced oxidative damage in erythrocytes exposed to toxic substances, demonstrating their potential as antioxidants in aquatic organisms .

Case Study 2: Anticancer Efficacy

Research on similar xanthene derivatives showed promising results in vitro against various cancer cell lines, suggesting that modifications to the xanthene structure could enhance anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.